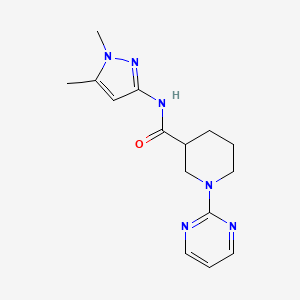
N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Attachment of the pyrimidine ring: The pyrimidine moiety can be introduced via nucleophilic substitution or coupling reactions.
Formation of the piperidine ring: The piperidine ring can be synthesized through hydrogenation or reductive amination.
Coupling of the carboxamide group: The final step involves coupling the carboxamide group to the piperidine ring using reagents like carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts like palladium or platinum may be used to enhance reaction rates.
Control of temperature and pressure: Reaction conditions are carefully controlled to ensure the desired product is obtained.
Purification techniques: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
“N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of “N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide: can be compared with other piperidine carboxamides, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
特性
分子式 |
C15H20N6O |
|---|---|
分子量 |
300.36 g/mol |
IUPAC名 |
N-(1,5-dimethylpyrazol-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C15H20N6O/c1-11-9-13(19-20(11)2)18-14(22)12-5-3-8-21(10-12)15-16-6-4-7-17-15/h4,6-7,9,12H,3,5,8,10H2,1-2H3,(H,18,19,22) |
InChIキー |
RFVZFHLWSFBATH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C)NC(=O)C2CCCN(C2)C3=NC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















